molecular formula C25H32N2O4 B2695088 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide CAS No. 921843-33-6

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide

Cat. No.: B2695088
CAS No.: 921843-33-6
M. Wt: 424.541
InChI Key: RIJYXNULPJHXKO-UHFFFAOYSA-N
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Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide is a structurally complex acetamide derivative featuring a benzo[b][1,4]oxazepine core fused with a seven-membered heterocyclic ring. Key structural elements include:

  • An isopentyl (3-methylbutyl) group at the 5-position, which may enhance lipophilicity and influence metabolic stability.
  • 3,3-dimethyl substituents on the oxazepine ring, likely reducing conformational flexibility and improving binding selectivity.

The isopentyl group suggests possible parallels to terpene-derived compounds, though its role here is distinct from biogenic volatile organic compounds (VOCs) like isoprene .

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O4/c1-17(2)12-13-27-20-14-19(10-11-22(20)31-16-25(4,5)24(27)29)26-23(28)15-30-21-9-7-6-8-18(21)3/h6-11,14,17H,12-13,15-16H2,1-5H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJYXNULPJHXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CCC(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a tetrahydrobenzo[b][1,4]oxazepine core with various substituents:

  • Molecular Formula : C22H32N4O4S
  • Molecular Weight : 448.6 g/mol
  • CAS Number : 1428373-16-3

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic pathway may include:

  • Formation of the tetrahydrobenzo[b][1,4]oxazepine core.
  • Introduction of the isopentyl and o-tolyloxy groups.
  • Final acetamide formation.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor activity. For instance:

  • Cytotoxicity : Studies have shown that related compounds demonstrate potent cytotoxic effects against various cancer cell lines, including glioblastoma and breast adenocarcinoma. These effects are often observed at low concentrations (nanomolar range) and are associated with apoptosis induction and oxidative stress .

The mechanism underlying the biological activity of this compound includes:

  • Apoptosis Induction : Morphological changes characteristic of apoptosis have been noted in treated cell lines.
  • Oxidative Stress : The compound may induce oxidative stress as a contributing factor to cell death.

Case Studies

Several studies have focused on the biological activity of compounds related to this compound:

StudyFindings
Jalilian et al., 2006 Investigated thiosemicarbazones derived from similar structures; found significant cytotoxicity against glioblastoma and breast cancer cells.
Research on Benzamide Derivatives Evaluated various benzamide derivatives for antitumor activity; highlighted the importance of structural modifications in enhancing biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Acetamide Derivatives

Compound Class Core Structure Key Substituents Synthesis Method Potential Applications
Target Compound Benzo[b][1,4]oxazepine Isopentyl, o-tolyloxy acetamide Likely multi-step condensation Undisclosed (structural inference: CNS or antimicrobial)
Thiazolidinone-coumarin hybrids (e.g., 3a-l) Thiazolidinone Coumarin-linked acetamide ZnCl₂-catalyzed reflux with mercaptoacetic acid Antimicrobial, anti-inflammatory
Biogenic VOCs (e.g., isoprene) Linear alkene Methyl groups, double bonds Natural emission from plants Atmospheric reactivity studies

Key Observations:

  • Thiazolidinones are known for antimicrobial activity, whereas benzooxazepines may target neurological pathways .
  • Substituent Effects: The o-tolyloxy group in the target compound introduces steric hindrance compared to the planar coumarin moiety in thiazolidinone hybrids, which could reduce enzymatic degradation but limit membrane permeability.
  • Isopentyl vs. Linear Chains : The branched isopentyl group may enhance lipid solubility relative to straight-chain alkyl groups, as seen in terpene analogs. However, unlike isoprene (a VOC with high atmospheric reactivity), the isopentyl group here is stabilized within a rigid heterocycle, minimizing volatility .

Physicochemical and Reactivity Profiles

Table 2: Hypothetical Property Comparison (Based on Structural Analogues)

Property Target Compound Thiazolidinone-coumarin Hybrids Isoprene (Reference VOC)
Lipophilicity (LogP) High (est. 3.5–4.0) Moderate (est. 2.0–3.0) Low (1.7)
Aqueous Solubility Low (structural inference) Moderate (polar coumarin group) High (gas-phase dominance)
Atmospheric Reactivity Negligible (non-volatile) Not applicable High (OH radical k ≈ 1×10⁻¹⁰ cm³/mol·s)

Research Findings:

  • Synthetic Accessibility: The target compound’s complexity likely necessitates advanced multi-step synthesis, contrasting with the straightforward reflux methods used for thiazolidinone-coumarin hybrids .
  • Stability : The 3,3-dimethyl and isopentyl groups may confer metabolic stability compared to simpler alkyl chains, as seen in studies of branched vs. linear alkyl substituents .
  • Biological Interactions : The o-tolyloxy acetamide moiety shares functional group similarities with NSAIDs (e.g., diclofenac), suggesting possible cyclooxygenase (COX) inhibition, though this remains speculative without direct evidence.

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